molecular formula C14H20FNO B8164657 4-(3-Fluoro-5-isopropoxyphenyl)piperidine

4-(3-Fluoro-5-isopropoxyphenyl)piperidine

Cat. No.: B8164657
M. Wt: 237.31 g/mol
InChI Key: ZPIAMYOZWYNZGH-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-isopropoxyphenyl)piperidine is a fluorinated piperidine derivative characterized by a substituted phenyl ring at the 4-position of the piperidine scaffold. The phenyl group features a fluorine atom at the 3-position and an isopropoxy group at the 5-position. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting neurological receptors, particularly histamine H₃ and serotonin receptors .

Properties

IUPAC Name

4-(3-fluoro-5-propan-2-yloxyphenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO/c1-10(2)17-14-8-12(7-13(15)9-14)11-3-5-16-6-4-11/h7-11,16H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIAMYOZWYNZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C2CCNCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-isopropoxyphenyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nucleophilic Substitution:

    Ether Formation: The isopropoxy group can be introduced via etherification reactions, often using isopropyl alcohol and a suitable catalyst.

    Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which can be achieved through cyclization reactions using appropriate amine precursors and cyclizing agents.

Industrial Production Methods

Industrial production of 4-(3-Fluoro-5-isopropoxyphenyl)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-isopropoxyphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: The fluorine and isopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Fluoro-5-isopropoxyphenyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-isopropoxyphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and activity. The isopropoxy group may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperidine Derivatives

Structural Analogues

a) 4-(4-(Heterocyclylalkoxy)phenyl)-1-(heterocyclyl-carbonyl)piperidine derivatives
  • Structure : These derivatives share the piperidine core but incorporate heterocyclic substituents (e.g., morpholine, isoxazole) at both the phenyl and carbonyl positions .
  • Functional Role : Designed as histamine H₃ antagonists for treating neurological disorders like Alzheimer’s. The heterocyclic groups enhance binding affinity and selectivity compared to simpler substituents like isopropoxy or fluorine .
b) 1-[{4-(1-Acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy}acetyl]piperidines
  • Structure : Feature a pyrazole-aryl hybrid attached to the phenyl ring, with an acetyl-piperidine linkage .
  • Synthesis : Prepared via reaction of ethyl esters with piperidine, differing from the nucleophilic substitution methods used for fluorinated derivatives like 4-(3-Fluoro-5-isopropoxyphenyl)piperidine .
c) (4R,5R)-Ethyl 1-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-5-nitro-4-(2,4,5-trifluorophenyl)piperidine-3-carboxylate
  • Structure: Contains a trifluorophenyl group and a nitro substituent on the piperidine ring, offering enhanced metabolic stability compared to mono-fluorinated analogues .
  • Pharmacological Profile : Demonstrated improved binding in neurological targets due to electron-withdrawing nitro and fluorine groups .

Pharmacological and Binding Affinity Comparisons

Compound Key Substituents Target Receptor Binding Affinity (nM) Source
4-(3-Fluoro-5-isopropoxyphenyl)piperidine 3-F, 5-isopropoxy-phenyl Histamine H₃ / 5-HT₂A Not reported Inferred
4-(6-Fluorobenzisoxazol-3-yl)piperidine Benzisoxazole-fluorophenyl 5-HT₂A ~10–50 nM
4-(4-Fluorobenzoyl)piperidine 4-Fluorobenzoyl D2 / 5-HT₂A >100 nM (D2)
Trifluorophenyl-piperidine (e.g., Compound 29b) 2,4,5-Trifluorophenyl Not specified Enhanced stability

Key Findings :

  • Fluorine Position : The 3-fluoro substituent in 4-(3-Fluoro-5-isopropoxyphenyl)piperidine may confer higher 5-HT₂A selectivity compared to 4-fluorobenzoyl derivatives, which show negligible D2 affinity .
  • Isopropoxy vs.
  • Electron-Withdrawing Effects: Trifluorophenyl derivatives exhibit superior metabolic stability but may suffer from reduced solubility compared to mono-fluorinated analogues .

Comparison with Other Piperidine Syntheses

  • Heterocyclic Derivatives : Employ cyclization reactions with morpholine or pyrazole intermediates, requiring harsher conditions (e.g., reflux in DMSO/water) .
  • Trifluorophenyl Analogues : Utilize nitro-group retention for subsequent reduction steps, contrasting with the direct fluorination in the target compound .

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